molecular formula C21H19F2N3O B2980722 N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-14-9

N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2980722
M. Wt: 367.4
InChI Key: IROAFUBTBLBMSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrrolo[1,2-a]pyrazine ring, with the difluorophenyl, p-tolyl, and carboxamide groups attached at specific positions. The presence of the fluorine atoms and the amide group could result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the various groups and the overall molecular structure. The amide group could potentially participate in various reactions, and the presence of the fluorine atoms could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups (like the amide and fluorine atoms) would all influence its properties .

Scientific Research Applications

Pharmacological Applications

Pyrazine derivatives, which include compounds structurally related to N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, have been extensively studied for their pharmacological properties. They have shown a range of activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects. This diversity in pharmacological effects highlights the potential of pyrazine derivatives in drug development and the importance of further studies aimed at understanding their mechanisms of action and developing more effective clinical compounds (Ferreira & Kaiser, 2012).

Environmental Biodegradation

In the environmental context, the degradation pathways of polyfluoroalkyl chemicals, which include fluorinated pyrazine derivatives, have been a subject of research. Understanding the microbial degradation of these compounds is crucial for assessing their environmental fate and potential impacts. Studies have shown that microbial degradation can lead to the formation of perfluoroalkyl carboxylic acids and sulfonic acids, highlighting the need for careful consideration of the environmental persistence and toxicity of these compounds and their degradation products (Liu & Avendaño, 2013).

Material Science Applications

Pyrazine derivatives have also been investigated for their applications in material science, particularly in the development of optoelectronic materials. The incorporation of pyrazine and its derivatives into π-extended conjugated systems has been shown to be valuable for creating novel materials with applications in organic light-emitting diodes, photovoltaic cells, and other optoelectronic devices. This research area offers promising avenues for the development of advanced materials with enhanced performance and new functionalities (Lipunova et al., 2018).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in various fields, depending on its properties and biological activity .

properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O/c1-14-7-9-15(10-8-14)20-18-6-3-11-25(18)12-13-26(20)21(27)24-19-16(22)4-2-5-17(19)23/h2-11,20H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROAFUBTBLBMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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